molecular formula C13H12ClN5 B1531111 2-(1H-1,3-benzodiazol-1-yl)pyridine-4-carboximidamide hydrochloride CAS No. 1221725-54-7

2-(1H-1,3-benzodiazol-1-yl)pyridine-4-carboximidamide hydrochloride

Cat. No. B1531111
CAS RN: 1221725-54-7
M. Wt: 273.72 g/mol
InChI Key: QKVWIDCBUSXWKR-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)pyridine-4-carboximidamide hydrochloride is a chemical compound with the molecular formula C13H12ClN5 . It has a molecular weight of 273.72 . The IUPAC name for this compound is 2-(benzimidazol-1-yl)pyridine-4-carboximidamide hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole moiety linked to a pyridine ring via a carboximidamide group . The InChI code for this compound is 1S/C13H11N5S.ClH/c14-12(15)8-5-6-16-11(7-8)19-13-17-9-3-1-2-4-10(9)18-13;/h1-7H, (H3,14,15) (H,17,18);1H .


Physical And Chemical Properties Analysis

This compound is a white or colorless solid that is highly soluble in water and other polar solvents . The exact values for its density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Medicine: Antimicrobial Agent Development

This compound has potential applications in the development of new antimicrobial agents. Its structural features, particularly the benzodiazole moiety, may interact with bacterial enzymes or proteins, disrupting their function and leading to bacterial cell death . This could be particularly useful in the fight against antibiotic-resistant strains of bacteria.

Biotechnology: Enzyme Inhibition Studies

In biotechnological research, this compound could be used to study enzyme inhibition. The benzodiazole group is known to bind to certain enzymes, potentially inhibiting their activity . This can help in understanding the mechanisms of enzyme function and in the design of enzyme inhibitors for various applications.

Agriculture: Plant Pathogen Control

The antimicrobial properties of this compound could extend to controlling plant pathogens in agriculture. By inhibiting the growth of harmful bacteria and fungi, it could protect crops from disease, leading to increased yield and reduced reliance on traditional pesticides .

Material Science: Organic Semiconductor Synthesis

In material science, this compound could be used in the synthesis of organic semiconductors. Its rigid structure and potential for electron delocalization make it a candidate for creating materials with desirable electronic properties for use in solar cells or light-emitting diodes .

Environmental Science: Pollutant Degradation

The compound’s reactivity could be harnessed in environmental science to degrade pollutants. Its chemical structure may allow it to interact with and break down organic pollutants, aiding in bioremediation efforts .

Analytical Chemistry: Chromatography

In analytical chemistry, this compound could serve as a stationary phase in chromatography due to its potential for varied interactions with different analytes. This could improve the separation of complex mixtures and aid in the identification and quantification of substances .

Pharmaceutical Research: Drug Design

The benzodiazole core of the compound is a common feature in many pharmaceuticals. It could be used as a scaffold in drug design, particularly for central nervous system drugs, due to its ability to cross the blood-brain barrier .

Chemical Synthesis: Building Block

Finally, as a building block in chemical synthesis, this compound’s reactive sites could be utilized to create a wide range of derivatives. These derivatives could have applications across different fields of chemistry and pharmacology .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-(benzimidazol-1-yl)pyridine-4-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5.ClH/c14-13(15)9-5-6-16-12(7-9)18-8-17-10-3-1-2-4-11(10)18;/h1-8H,(H3,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVWIDCBUSXWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC=CC(=C3)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,3-benzodiazol-1-yl)pyridine-4-carboximidamide hydrochloride

CAS RN

1221725-54-7
Record name 4-Pyridinecarboximidamide, 2-(1H-benzimidazol-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221725-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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